2,6-Diphenylpiperidin-4-one hydrochloride
Overview
Description
2,6-Diphenylpiperidin-4-one hydrochloride is a chemical compound with the molecular formula C17H18ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Scientific Research Applications
2,6-Diphenylpiperidin-4-one hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a corrosion inhibitor for mild steel in acidic environments . In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities . Additionally, it is used in the development of new pharmaceuticals and agrochemicals .
Future Directions
Piperidones, including “2,6-Diphenylpiperidin-4-one hydrochloride”, have been synthesized to study their biological activity . They have been found to possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral properties . Therefore, future research may focus on exploring these properties further and developing new applications for piperidone derivatives.
Mechanism of Action
Target of Action
Similar compounds have been studied for their interaction with proteins ofHelicobacter pylori, which causes peptic ulcer disease .
Mode of Action
It’s known that the compound can undergo reactions on its nitrogen atom, carbonyl functional group, or methylene group adjacent to the carbonyl group .
Result of Action
Similar compounds have been studied for their inhibitory effects on the corrosion of mild steel in 1 m hydrochloric acid .
Action Environment
The action of 2,6-Diphenylpiperidin-4-one hydrochloride can be influenced by various environmental factors. For instance, the inhibitory efficiency of similar compounds on mild steel corrosion was found to increase with the concentration of the compound and decrease with the increase of temperature .
Preparation Methods
The synthesis of 2,6-Diphenylpiperidin-4-one hydrochloride typically involves the reaction of aromatic aldehydes with acetone in the presence of ammonium acetate. One common method includes the reaction of 1-phenylsulfinylpropan-2-one or 1-(4-chlorophenylsulfinyl)propan-2-one with aromatic aldehydes and ammonium acetate to yield a series of 2,6-diaryl-2,3-dihydro-1H-pyridin-4-one derivatives . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
2,6-Diphenylpiperidin-4-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. Major products formed from these reactions include substituted piperidines and piperidinones .
Comparison with Similar Compounds
2,6-Diphenylpiperidin-4-one hydrochloride is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include 1,3-dimethyl-2,6-diphenylpiperidin-4-one oxime, 3,3-dimethyl-2,6-diphenylpiperidin-4-one oxime, and 3-isopropyl-2,6-diphenylpiperidin-4-one oxime . These compounds share a similar piperidine backbone but differ in their substituents, which can significantly affect their chemical reactivity and biological activity .
Properties
IUPAC Name |
2,6-diphenylpiperidin-4-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO.ClH/c19-15-11-16(13-7-3-1-4-8-13)18-17(12-15)14-9-5-2-6-10-14;/h1-10,16-18H,11-12H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUVTRXIDOSUNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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